1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole
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Overview
Description
1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is a synthetic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of action
Indole derivatives have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors . They possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives inhibit enzymes, while others may interact with cell receptors .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of action
The molecular and cellular effects of indole derivatives can vary widely depending on the specific compound and its targets. For example, some indole derivatives have been shown to have antiviral activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Introduction of the Chlorophenyl Methyl Group: The 3-chlorophenyl methyl group can be introduced via a Friedel-Crafts alkylation reaction, where the indole core reacts with 3-chlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Comparison with Similar Compounds
Similar Compounds
1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-indole: Similar structure but contains a thiadiazole ring instead of an oxadiazole ring.
1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-triazol-2-yl)-1H-indole: Contains a triazole ring instead of an oxadiazole ring.
Uniqueness
1-[(3-chlorophenyl)methyl]-2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and biological properties. This structural feature may enhance its stability, reactivity, and potential therapeutic applications compared to similar compounds .
Properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]indol-2-yl]-5-methyl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O/c1-12-20-21-18(23-12)17-10-14-6-2-3-8-16(14)22(17)11-13-5-4-7-15(19)9-13/h2-10H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFPNFSSSQJNEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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